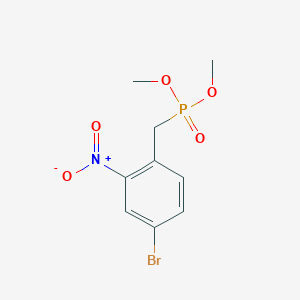![molecular formula C11H15ClF3N B6343935 (丙-2-基)({[4-(三氟甲基)苯基]甲基})胺盐酸盐 CAS No. 1240567-31-0](/img/structure/B6343935.png)
(丙-2-基)({[4-(三氟甲基)苯基]甲基})胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a useful research compound. Its molecular formula is C11H15ClF3N and its molecular weight is 253.69 g/mol. The purity is usually 95%.
The exact mass of the compound (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is 253.0845117 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构性质
对类似化合物的研究集中在它们的合成和结构性质上,强调了了解化学和物理特性对于在材料科学和化学中的应用的重要性。例如,对新型取代化合物的合成和光谱分析的研究强调了创造具有潜在应用于开发新材料和化学品的复杂分子的复杂过程 (Issac & Tierney, 1996)。
环境影响和降解
相关化合物的环境影响和降解途径对于评估其可持续性和生态足迹至关重要。对三氯生等抗菌物质的研究(与所讨论化合物具有某些化学特征)强调了了解这些方面对于环境安全和污染控制的重要性 (Bedoux et al., 2012)。
水处理和污染物去除
已经研究了胺官能化吸附剂(包括与目标化合物相关的吸附剂)去除水中持久有害物质的功效,证明了化学改性增强环境修复技术的潜力 (Ateia et al., 2019)。
医学和药理应用
虽然关于(丙-2-基)({[4-(三氟甲基)苯基]甲基})胺盐酸盐的直接医学和药理应用的信息很少,但对结构或功能类似的化合物(如用于癌症治疗的 FTY720)的研究表明了开发新型治疗剂的潜力。此类研究突出了对独特的作用机制和治疗靶点的探索,为药物开发和疾病治疗开辟了新途径 (Zhang et al., 2013)。
分析和检测技术
用于检测特定化合物(包括其在生物和环境样品中的代谢物)的分析方法的开发和优化对于监测暴露和了解其生物学效应至关重要。2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶(PhIP)及其代谢物的综合分析证明了灵敏和选择性检测技术在食品安全和毒理学研究中的重要性 (Teunissen et al., 2010)。
作用机制
Target of Action
Compounds with similar structures, such as fluoxetine, have been known to target the serotonin reuptake transporter protein .
Biochemical Pathways
Serotonin reuptake inhibitors like fluoxetine are known to affect the serotonergic pathway in the brain .
Pharmacokinetics
The compound’s molecular weight is 21723 g/mol, which might influence its bioavailability and pharmacokinetics.
Result of Action
Serotonin reuptake inhibitors like fluoxetine can lead to an increase in serotonin levels in the brain, which can help alleviate symptoms of depression and anxiety .
生化分析
Biochemical Properties
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The compound also binds to proteins and other biomolecules, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride on cells are diverse. It has been shown to influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins. These changes can alter cellular metabolism and overall cell function, highlighting the compound’s potential impact on various cellular processes.
Molecular Mechanism
At the molecular level, (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context, and influence gene expression by interacting with transcription factors
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other substances . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes and its potential impact on metabolism.
Transport and Distribution
The transport and distribution of (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and its potential effects on different tissues.
Subcellular Localization
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONQSDNFODSNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)
![2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B6343866.png)
![2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid](/img/structure/B6343870.png)




![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
